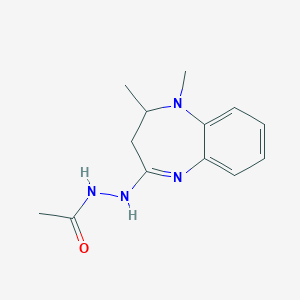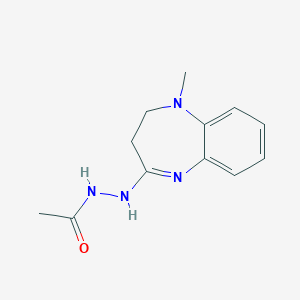
2,4-dibromo-N-(3-morpholin-4-ylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibromo-N-(3-morpholin-4-ylpropyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DBMPB and belongs to the class of benzamide derivatives. DBMPB has been found to exhibit several biochemical and physiological effects, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of DBMPB involves the coordination of metal ions with the carbonyl and amide groups present in the molecule. This results in the formation of a complex that exhibits fluorescence emission upon excitation. The selectivity of DBMPB towards specific metal ions is attributed to the size and charge of the metal ion, as well as the steric hindrance of the ligand.
Biochemical and Physiological Effects
DBMPB has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant activity, as well as anti-inflammatory properties. Additionally, DBMPB has been shown to inhibit the growth of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DBMPB in lab experiments is its high selectivity towards specific metal ions. This allows for the detection and quantification of metal ions in complex biological samples. However, one of the limitations of using DBMPB is its low solubility in aqueous solutions, which can affect its performance in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DBMPB. One potential area of interest is the development of new fluorescent probes based on the structure of DBMPB for the detection of specific metal ions. Additionally, further studies are needed to explore the potential biochemical and physiological effects of DBMPB and its derivatives. Finally, the development of new synthesis methods for DBMPB and its derivatives could lead to the discovery of new compounds with unique properties and applications.
Synthesemethoden
The synthesis of DBMPB involves a multi-step process that includes the reaction of 2,4-dibromoaniline with 3-morpholinopropylamine, followed by the coupling of the resulting intermediate with benzoyl chloride. The final product is obtained after purification and characterization using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
DBMPB has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a fluorescent probe for the detection of metal ions. DBMPB has been found to selectively bind with various metal ions, including zinc, copper, and mercury, and exhibit fluorescence emission upon excitation.
Eigenschaften
Molekularformel |
C14H18Br2N2O2 |
|---|---|
Molekulargewicht |
406.11 g/mol |
IUPAC-Name |
2,4-dibromo-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C14H18Br2N2O2/c15-11-2-3-12(13(16)10-11)14(19)17-4-1-5-18-6-8-20-9-7-18/h2-3,10H,1,4-9H2,(H,17,19) |
InChI-Schlüssel |
DELFMUOZZWTIJM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Br)Br |
Kanonische SMILES |
C1COCCN1CCCNC(=O)C2=C(C=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(4-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289587.png)
![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![4,6-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289615.png)
![4-methyl-N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289617.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![6-formyl-4-methyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289620.png)





